

Preliminary Efficacy of JNJ-77242113 (Icotrokinra): A Technical Overview

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Compound of Interest

Compound Name: JNJ-1013
Cat. No.: B10832104

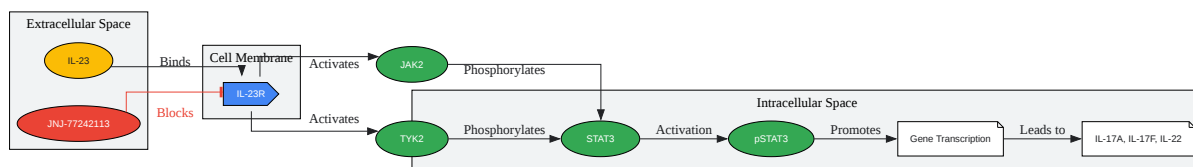
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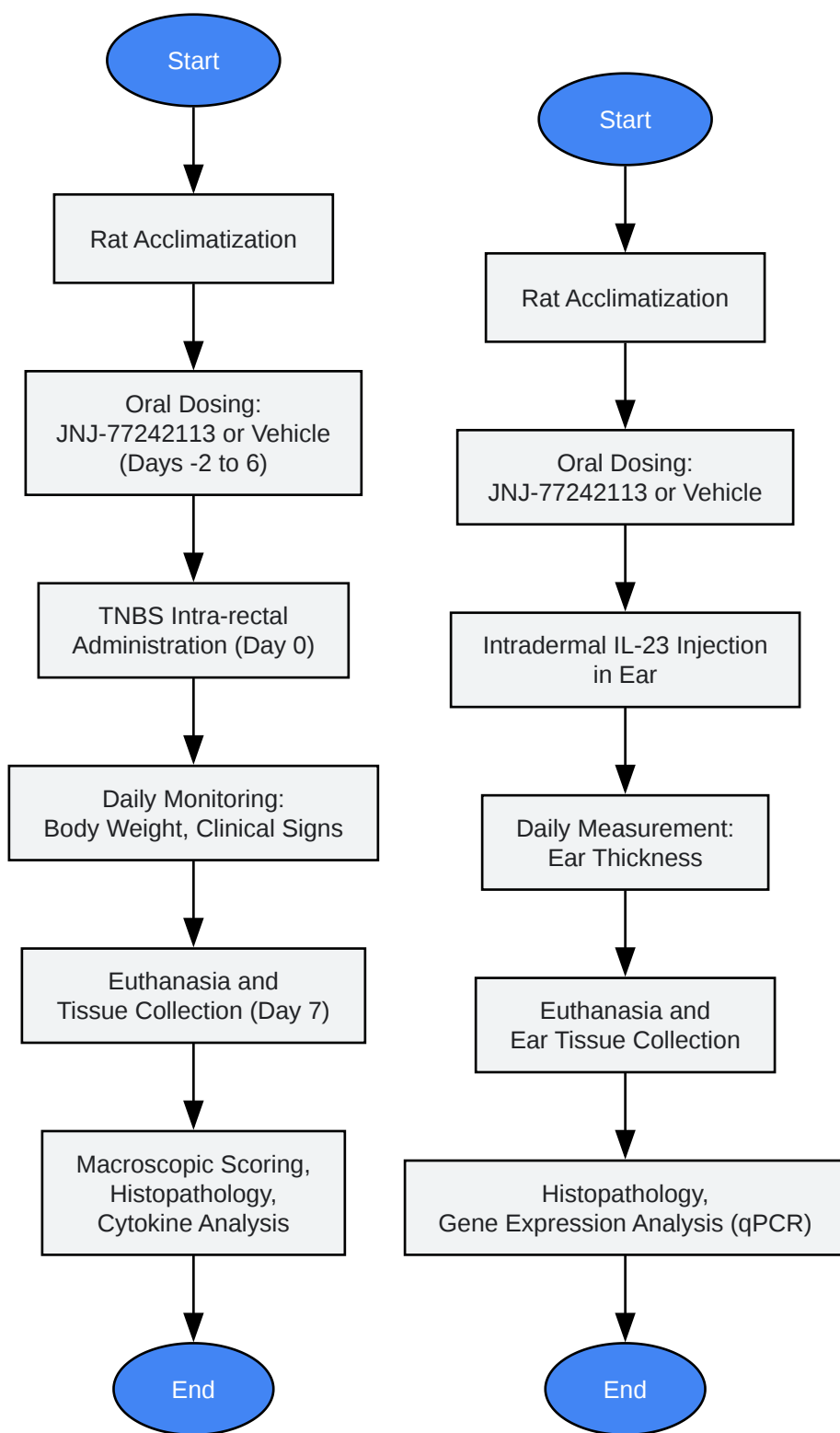
For Researchers, Scientists, and Drug Development Professionals

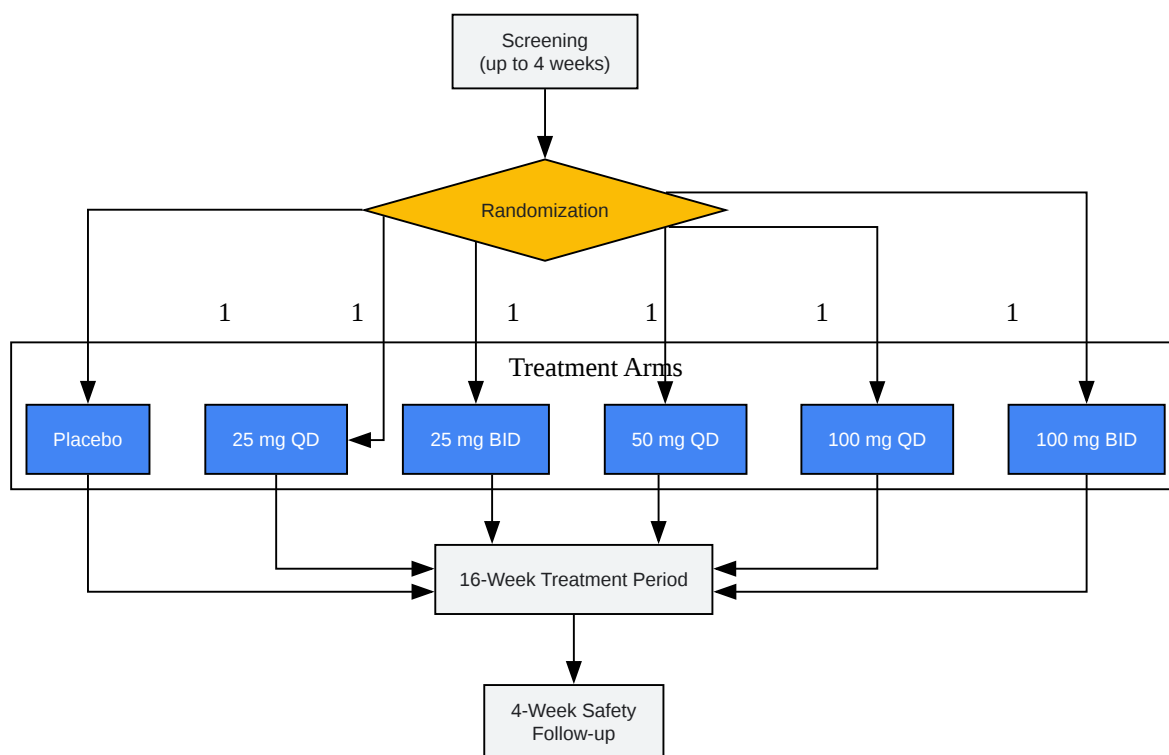
This technical guide provides a comprehensive overview of the preliminary efficacy data for JNJ-77242113, an investigational, first-in-class oral peptide targeting the interleukin-23 receptor (IL-23R). JNJ-77242113, also known as icotrokinra, has demonstrated significant potential in the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated diseases.[1][2][3] This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways and study designs.

Core Mechanism of Action: Targeting the IL-23 Signaling Pathway

JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1][3] It binds to the IL-23R with high affinity, sterically hindering the binding of IL-23 and thereby inhibiting the subsequent intracellular signaling cascade.[2] This blockade prevents the phosphorylation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), which in turn inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] The inhibition of this pathway is critical as the IL-23/STAT3 axis is a key driver of pro-inflammatory cytokine production, including IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of psoriasis and other inflammatory diseases.[5][6][7]







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